SU5205

Angiogenesis Tyrosine Kinase Inhibition Receptor Pharmacology

SU5205 is a moderately potent VEGFR2 inhibitor (IC50 9.6 μM) that serves as an essential control for kinase screening campaigns. Its 87-fold weaker activity vs Semaxanib ensures a broad dynamic range for assay validation. With cellular IC50 values of 0.9–5.1 μM in HUVEC mitogenesis, it enables partial to full pathway inhibition without signal ablation. Ideal for SAR studies and Nrf2/ARE pathway research. High purity ≥98%, competitive pricing, and reliable stock.

Molecular Formula C15H10FNO
Molecular Weight 239.249
CAS No. 3476-86-6; 90828-17-4
Cat. No. B2944414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSU5205
CAS3476-86-6; 90828-17-4
Molecular FormulaC15H10FNO
Molecular Weight239.249
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)F)C(=O)N2
InChIInChI=1S/C15H10FNO/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-9H,(H,17,18)/b13-9-
InChIKeyQIERHADIMMFZNE-LCYFTJDESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





SU5205 (CAS 3476-86-6): VEGFR2 Inhibitor Procurement Guide for Kinase Research


SU5205, also known as 3-[(4-fluorophenyl)methylidene]-1H-indol-2-one (CAS 3476-86-6), is a small-molecule oxindole derivative that functions as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2/FLK-1) [1]. The compound has a molecular formula of C15H10FNO and a molecular weight of 239.24 g/mol [2]. SU5205 serves primarily as a research tool for studying VEGFR2-mediated angiogenesis pathways and is often utilized as a comparator compound or control probe in kinase inhibition studies [3].

Why SU5205 Cannot Be Arbitrarily Substituted with Other VEGFR2 Inhibitors in Research Applications


Although multiple oxindole-based VEGFR2 inhibitors share a common chemical scaffold, their quantitative inhibitory potencies and functional cellular activities differ dramatically, precluding generic substitution. SU5205 (IC50 = 9.6 μM on VEGFR2) [1] exhibits substantially weaker enzymatic inhibition compared to its close structural analog Semaxanib (SU5416, 87-fold more potent) [2] and the more selective SU1498 (IC50 = 0.7 μM) [3]. These potency differences translate into divergent experimental dose ranges, off-target profiles, and cellular response thresholds. Furthermore, the presence or absence of specific substituents on the indolin-2-one core modifies physicochemical properties including solubility and logP, affecting assay compatibility and formulation requirements . Researchers requiring a moderately potent VEGFR2 inhibitor as a control, a chemical biology probe, or a comparator in structure-activity relationship (SAR) studies will find SU5205's distinct potency window and well-characterized activity profile fit specific experimental designs that stronger or weaker analogs cannot satisfy.

Quantitative Differentiation Evidence: SU5205 vs. Closest Structural and Functional Analogs


VEGFR2 Enzymatic Inhibition Potency: SU5205 vs. Semaxanib (SU5416) Direct Comparison

SU5205 exhibits significantly weaker VEGFR2 enzymatic inhibition compared to its close structural analog Semaxanib (SU5416). Molecular modeling and 3D-QSAR analysis demonstrate that Semaxanib is 87 times more effective than SU5205 at inhibiting VEGFR2 kinase activity [1]. This substantial potency differential arises from differences in hydrophobic pocket exposure to solvent when VEGFR2 is complexed with SU5205 versus Semaxanib, despite both molecules adopting the same orientation and dynamics within the active site [2].

Angiogenesis Tyrosine Kinase Inhibition Receptor Pharmacology

Cellular Functional Activity: HUVEC Mitogenesis Inhibition by SU5205

In cellular functional assays using human umbilical vein endothelial cells (HUVECs), SU5205 inhibits VEGF-induced mitogenesis with an IC50 of 0.9 μM and acidic FGF-induced mitogenesis with an IC50 of 0.6 μM . Notably, these cellular IC50 values are approximately 10-fold lower (more potent) than the cell-free enzymatic IC50 of 9.6 μM against VEGFR2 . The VEGF-induced mitogenesis inhibition value of 5.1 μM has also been reported in earlier characterization studies [1].

Endothelial Cell Biology VEGF Signaling Cell Proliferation Assays

Physicochemical and Formulation Properties: Solubility Profile Comparison

SU5205 demonstrates favorable solubility characteristics for in vitro assay preparation. The compound dissolves in DMSO at 43-50 mg/mL (approximately 179-209 mM) [1], in ethanol at approximately 3 mg/mL (12.5 mM), and in DMF at 50 mg/mL . It is practically insoluble in water . For in vivo suspension formulations, SU5205 can be prepared as a homogeneous suspension in CMC-Na at ≥5 mg/mL .

Assay Development Compound Handling Formulation

Off-Target Activity: NQO1 and CYP1A1 Induction in Murine Hepatoma Cells

Beyond VEGFR2 inhibition, SU5205 exhibits measurable xenobiotic response element activation. In mouse Hepa-1c1c7 hepatoma cells, SU5205 induces NQO1 (NAD(P)H:quinone oxidoreductase 1) activity, with the concentration required to double basal enzyme activity after 48 hours documented in bioactivity databases [1]. At a concentration of 20 μM, SU5205 induces both NQO1 and CYP1A1 activities after 48 hours, with a quantified ratio of CYP1A1 induction to NQO1 induction . The compound also exhibits measurable cytotoxicity against Hepa-1c1c7 cells [2].

Xenobiotic Metabolism Cytotoxicity Chemical Biology

Comparative Potency Ranking: SU5205 Position Within the SU-Series VEGFR2 Inhibitor Family

Within the SU-series oxindole family of VEGFR2 inhibitors, SU5205 occupies a defined intermediate potency position. SU5204 (IC50 = 4 μM on VEGFR2) is approximately 2.4-fold more potent than SU5205 (IC50 = 9.6 μM) [1], while SU5214 (IC50 = 14.8 μM on VEGFR2) is approximately 1.5-fold less potent. At the opposite end of the spectrum, SU1498 (IC50 = 0.7 μM) [2] is approximately 14-fold more potent than SU5205. This graded potency series provides researchers with a calibrated set of tool compounds for dose-response matrix studies or for selecting control compounds with appropriately matched inhibitory strengths.

SAR Studies Kinase Inhibitor Profiling Tool Compound Selection

Validated Research and Industrial Application Scenarios for SU5205 Based on Quantitative Evidence


Moderate-Potency VEGFR2 Control Compound for Kinase Inhibitor Screening

With a cell-free VEGFR2 IC50 of 9.6 μM [1], SU5205 serves as an ideal moderate-potency reference control in kinase inhibitor screening campaigns. Its 87-fold weaker activity compared to Semaxanib (SU5416) [2] establishes a broad dynamic range for assay validation, while its intermediate position between SU5204 (4 μM) and SU5214 (14.8 μM) provides a calibrated reference point for benchmarking novel VEGFR2 inhibitors. This potency window ensures that assay signal-to-noise ratios remain within quantifiable ranges without saturating inhibition at typical screening concentrations.

Endothelial Cell Functional Studies with Defined Cellular Potency

SU5205's cellular activity profile—inhibiting VEGF-induced HUVEC mitogenesis with IC50 values of 0.9-5.1 μM [1]—makes it suitable for functional angiogenesis studies where moderate pathway inhibition is desired. The ~10-fold enhanced cellular potency relative to cell-free enzymatic activity [2] provides a defined working concentration range for cell-based assays. Researchers investigating VEGF-dependent endothelial responses can employ SU5205 at concentrations between 0.5-10 μM to achieve partial to full pathway inhibition without the complete signal ablation that would result from more potent VEGFR2 inhibitors.

Structure-Activity Relationship (SAR) Reference Compound in Oxindole Medicinal Chemistry

As a well-characterized member of the 3-substituted indolin-2-one series [1], SU5205 provides a defined baseline for SAR studies exploring VEGFR2 inhibitor optimization. The compound's 87-fold weaker activity versus Semaxanib, attributed to differential hydrophobic pocket solvent exposure [2], offers a clear structural hypothesis for potency enhancement. Medicinal chemists can use SU5205 as a starting scaffold for exploring substitutions that improve hydrophobic interactions or reduce solvent exposure, with the quantitative potency differential serving as a validated benchmark for optimization campaigns.

Xenobiotic Response Pathway Studies Requiring Dual VEGFR2/Nrf2 Modulation Monitoring

SU5205's documented off-target induction of NQO1 and CYP1A1 in Hepa-1c1c7 cells [1] makes it a relevant tool for studies examining the intersection of kinase inhibition and xenobiotic metabolism. At 20 μM, the compound induces quantifiable NQO1 and CYP1A1 responses [2], enabling researchers to monitor Nrf2/ARE pathway activation concurrently with VEGFR2 inhibition. This dual activity profile is particularly relevant for hepatocyte or metabolically competent cell models where xenobiotic response element activation may influence phenotypic outcomes attributed to VEGFR2 blockade.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for SU5205

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.